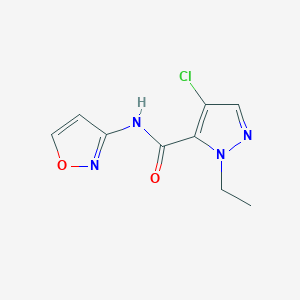

![molecular formula C15H14N2O2S B4579694 N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4579694.png)

N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide

Übersicht

Beschreibung

N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide is a compound of interest due to its structural features, which include an acrylamide linkage, a thiophene ring, and an acetamido phenyl group. These structural components suggest potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. Research in related acrylamide compounds has focused on their synthesis, molecular structure analysis, chemical and physical properties, providing a foundation for understanding similar compounds.

Synthesis Analysis

The synthesis of acrylamide compounds typically involves the condensation of acryloyl chloride with amines or the addition reactions of acrylonitrile derivatives. For instance, a study on the biocompatible thermoresponsive copolymer synthesis involved an aza-Michael addition reaction followed by amidation with acryloyl chloride, a method that could be analogous to synthesizing N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide (Mondal et al., 2022).

Molecular Structure Analysis

The determination of the molecular structure of acrylamide compounds often utilizes techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was determined using these methods, highlighting the approach for analyzing the structure of N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide (Kariuki et al., 2022).

Chemical Reactions and Properties

Acrylamide compounds participate in various chemical reactions, including polymerization and copolymerization, which are influenced by their functional groups. For instance, the radical addition of 1,3-dicarbonyl compounds to acrylamide derivatives has been explored, showing regio- and diastereoselectivity (Yılmaz et al., 2017).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, thermal stability, and glass transition temperature, are crucial for their practical applications. The study on biocompatible thermoresponsive N-isopropylacrylamide-based copolymers, for example, provides insights into the lower critical solution temperature (LCST) and thermal stability, which are essential parameters for understanding similar compounds (Mondal et al., 2022).

Wissenschaftliche Forschungsanwendungen

Metabolism and Toxicity Studies

- Acrylamide derivatives have been extensively studied for their metabolism and potential toxicity in humans and animals. Research has focused on understanding how these compounds are metabolized following oral and dermal administration, with studies examining hemoglobin adduct formation and hormone level changes. This research is crucial for assessing occupational and dietary exposure risks associated with acrylamide derivatives (Fennell et al., 2005).

Polymer Chemistry and Material Science

- Acrylamide derivatives are pivotal in synthesizing polymers with specific properties. For instance, thermoresponsive homopolymers can be tuned by pH and CO2, showcasing the versatility of acrylamide derivatives in creating smart materials for various applications (Jiang et al., 2014).

- The regio- and diastereoselective synthesis of trans-dihydrofuran-3-carboxamides via radical addition showcases the chemical utility of acrylamide derivatives in creating complex molecular structures, which have implications in drug development and synthetic chemistry (Yılmaz et al., 2017).

Biomedical Applications

- Acrylamide derivatives have been explored for their potential use as corrosion inhibitors, demonstrating the versatility of these compounds beyond traditional applications and suggesting their utility in protecting biomedical implants and devices (Abu-Rayyan et al., 2022).

- The synthesis and evaluation of novel benzenesulfonamide derivatives, including reactions with acrylamide derivatives, underline their significance in developing new therapeutic agents and exploring their interactions with biological targets (Fahim & Shalaby, 2019).

Eigenschaften

IUPAC Name |

(E)-N-(3-acetamidophenyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11(18)16-12-4-2-5-13(10-12)17-15(19)8-7-14-6-3-9-20-14/h2-10H,1H3,(H,16,18)(H,17,19)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRGVORHYBAHHG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-[3-(acetylamino)phenyl]-3-(thiophen-2-yl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4579611.png)

![1-phenyl-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4579622.png)

![N-(tert-butyl)-4-{[(cyclopropylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4579629.png)

![methyl 1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-3-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4579633.png)

![8-(2,3-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4579642.png)

![dimethyl 5,5'-[2-(5-chloro-2-thienyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4579656.png)

![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4579671.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B4579682.png)

![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B4579696.png)

![4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4579697.png)

![2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4579700.png)

![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)